

A Comparative Guide to Dimethyl Chlorophosphate and Diethyl Chlorophosphate in Synthesis

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Compound of Interest

Compound Name: *Dimethyl chlorophosphate*

Cat. No.: *B043699*

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For Researchers, Scientists, and Drug Development Professionals

Dimethyl chlorophosphate (DMCP) and diethyl chlorophosphate (DECP) are highly reactive organophosphorus compounds extensively used as phosphorylating agents in organic synthesis.^{[1][2]} Both serve as crucial intermediates for introducing a phosphate moiety into organic molecules, a fundamental transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.^{[1][2][3]} The choice between these two reagents often depends on the specific requirements of the synthetic route, including substrate reactivity, desired product properties, and reaction conditions. This guide provides an objective comparison of their performance, supported by physical data and experimental protocols.

Physical and Chemical Properties

The seemingly minor difference in the alkyl substituents—methyl versus ethyl—leads to variations in their physical properties, which can influence their handling and use in the laboratory.

Property	Dimethyl Chlorophosphate (DMCP)	Diethyl Chlorophosphate (DECP)
CAS Number	813-77-4[1]	814-49-3[2]
Molecular Formula	C ₂ H ₆ ClO ₃ P[4]	C ₄ H ₁₀ ClO ₃ P[5]
Molecular Weight	144.49 g/mol [6]	172.55 g/mol [5]
Appearance	Colorless clear liquid	Colorless to light yellow clear liquid[7]
Boiling Point	80 °C / 25 mmHg[4]	60 °C / 2 mmHg[7][8]
Density	1.34 g/mL at 25 °C[4]	1.1915 g/mL at 25 °C[5][8]
Refractive Index	n _{20/D} 1.413[4]	n _{20/D} 1.416[7]
Solubility	Reacts with water[9]	Soluble in alcohol and chloroform; slightly soluble in water[7]

Reactivity and Performance in Synthesis

Both DMCP and DECP are potent electrophiles, readily reacting with nucleophiles such as alcohols, amines, and enolates to form the corresponding phosphate esters or phosphoramidates.[1][8] The primary difference in their reactivity stems from the steric bulk of the alkyl groups. The smaller methyl groups of DMCP may offer faster reaction rates with sterically hindered nucleophiles compared to the ethyl groups of DECP.

DECP is widely used to convert ketones into enol phosphates, which are versatile intermediates that can be used in cross-coupling reactions or reduced to form alkenes.[10][11] It is also a key reagent in the synthesis of organophosphorus nerve agent mimics and biologically active phosphoroamidates.[10] Both reagents are employed for the phosphorylation of a variety of substrates.[1][8] For instance, DECP is used in the phosphorylation of aminophosphonates to yield derivatives with multiple phosphoryl groups.[12]

The synthesis of these reagents themselves is often achieved through methods like the Atherton-Todd reaction, which involves the chlorination of the corresponding dialkyl phosphite.[8][10][13]

Key Applications

The utility of DMCP and DECP extends across various sectors of the chemical industry. They are indispensable building blocks for complex molecules.

Dimethyl Chlorophosphate (DMCP):

- **Versatile Chemical Intermediate:** Serves as a key starting material for a wide range of complex organophosphorus compounds.[\[1\]](#)[\[14\]](#)
- **Phosphorylation Reactions:** Extensively used to introduce dimethyl phosphate groups into organic molecules, enabling the creation of specialized chemical structures.[\[1\]](#)[\[14\]](#)
- **Pharmaceuticals and Pesticides:** Acts as a crucial building block in the synthesis of various pharmaceuticals and pesticides.[\[14\]](#)

Diethyl Chlorophosphate (DECP):

- **Agrochemicals:** Serves as an intermediate in the synthesis of herbicides, insecticides, and fungicides.[\[2\]](#)[\[3\]](#)[\[15\]](#)
- **Pharmaceutical Development:** Used in the formulation of drugs that require phosphonate groups for biological activity.[\[2\]](#)[\[3\]](#)
- **Flame Retardants and Plasticizers:** Employed in the preparation of flame retardants and plasticizers, contributing to improved material properties.[\[2\]](#)
- **Biochemical Research:** Used to modify proteins and nucleic acids for research purposes.[\[3\]](#)

Safety and Handling

A critical consideration when working with these reagents is their high toxicity. Both are potent cholinesterase inhibitors and are classified as fatal if swallowed, inhaled, or in contact with skin.[\[4\]](#)[\[5\]](#)[\[6\]](#) Strict safety protocols must be followed.

Hazard Information	Dimethyl Chlorophosphate (DMCP)	Diethyl Chlorophosphate (DECP)
GHS Hazard Statements	H300, H310, H330 (Fatal if swallowed, in contact with skin, or if inhaled); H314 (Causes severe skin burns and eye damage)[4][6]	H300, H310, H330 (Fatal if swallowed, in contact with skin or if inhaled)[5]
Toxicity	Acute Toxicity (Oral, Dermal, Inhalation): Category 2; Skin Corrosion: Category 1B; Eye Damage: Category 1[4]	High oral and very high dermal toxicity; cholinesterase inhibitor.[7][10][16]
Reactivity	Moisture sensitive; contact with water liberates toxic gas.[9]	Susceptible to forming toxic and flammable phosphine gas with strong reducing agents.[5][7][17]
Decomposition	When heated, emits toxic fumes of hydrogen chloride and phosphorus oxides.[9]	When heated, emits very toxic fumes of chloride and phosphorus oxides.[5][17]

Handling Precautions:

- Work must be conducted in a well-ventilated chemical fume hood.[9]
- Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[9]
- Ensure eyewash stations and safety showers are readily accessible.[9]
- Store in a dry, cool, and well-ventilated place, away from incompatible materials like acids, strong bases, and oxidizing agents.[9]
- These reagents are moisture-sensitive and should be handled under an inert atmosphere.[9]

Experimental Protocol: General Phosphorylation of an Amine

This protocol is a generalized procedure for the N-phosphorylation of an α -aminophosphonate using diethyl chlorophosphate, based on established methods.^[12] A similar procedure can be adapted for **dimethyl chlorophosphate**.

Materials:

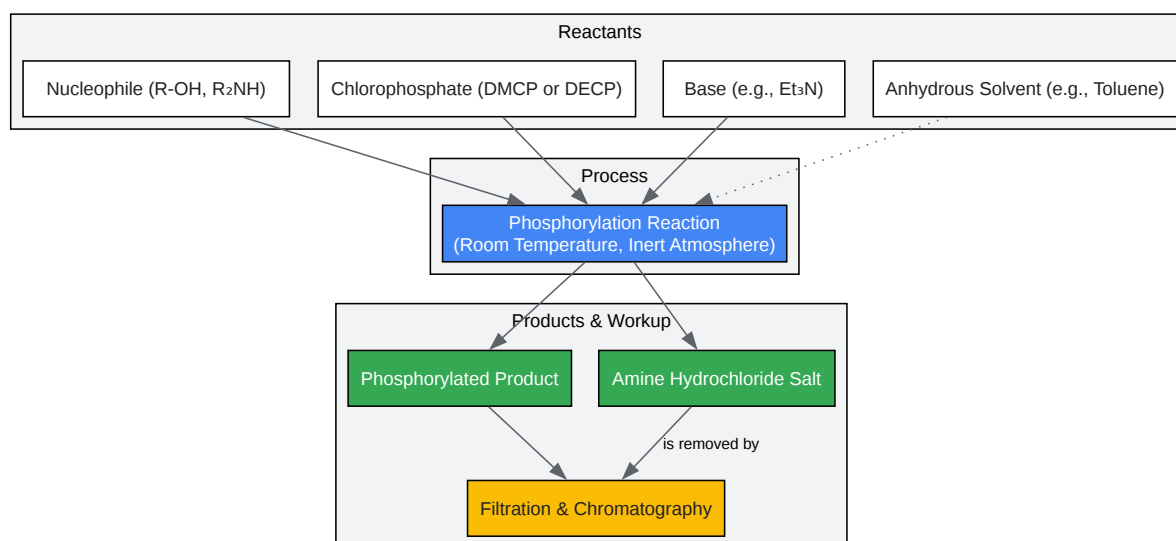
- α -Aminophosphonate substrate
- Diethyl chlorophosphate (DECP) or **Dimethyl chlorophosphate** (DMCP)
- Triethylamine (Et_3N) or other suitable non-nucleophilic base
- Anhydrous toluene (or other suitable anhydrous aprotic solvent like DCM)
- Silica gel for column chromatography
- Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add the α -aminophosphonate substrate (1.0 mmol) and anhydrous toluene (2 mL).^[12]
- Stir the solution and add triethylamine (1.0 mmol, 1.0 eq).^[12]
- Slowly add the chlorophosphate reagent (DECP or DMCP, 1.0 mmol, 1.0 eq) to the reaction mixture at room temperature (approx. 26 °C).^[12]
- Stir the reaction mixture at room temperature for 24 hours or until reaction completion is confirmed by TLC or other analytical methods.^[12]

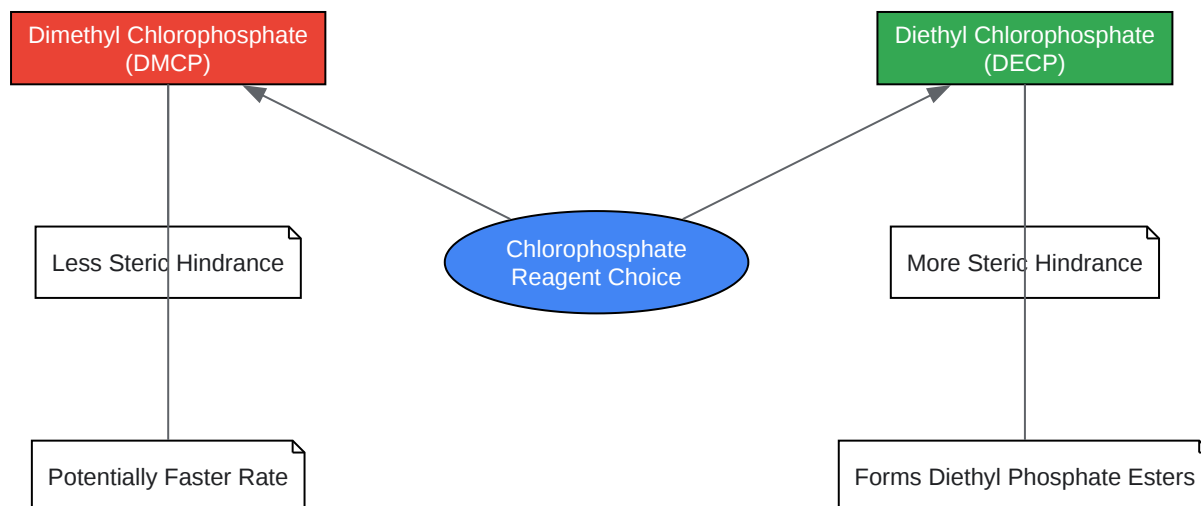
- Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt formed.[12]
- Concentrate the filtrate under reduced pressure to obtain the crude product.[12]
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., DCM:MeOH = 97:3) to afford the pure phosphorylated product.[12]

Visualizations



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Caption: General workflow for a phosphorylation reaction.



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